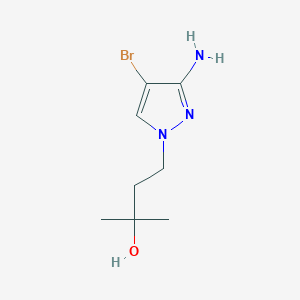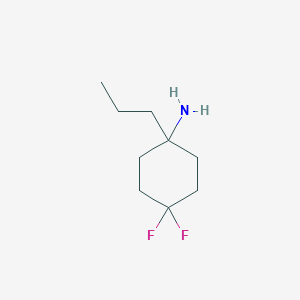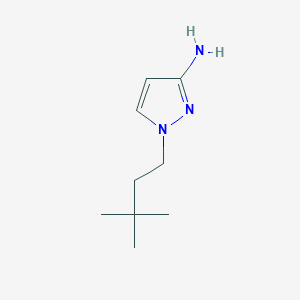
1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3-dimethylbutylamine and hydrazine.
Formation of Intermediate: The initial step involves the reaction of 3,3-dimethylbutylamine with hydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents include halogens and alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(3,3-Dimethylbutyl)-1H-pyrazole: Lacks the amine group, which may result in different reactivity and applications.
1-(3,3-Dimethylbutyl)-1H-pyrazol-5-amine: The position of the amine group on the pyrazole ring can influence its chemical properties and biological activities.
3,3-Dimethylbutylamine: A simpler compound that serves as a starting material for the synthesis of more complex pyrazole derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(3,3-dimethylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)5-7-12-6-4-8(10)11-12/h4,6H,5,7H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
WPCRWIGHJKBFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCN1C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13063819.png)
![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B13063830.png)
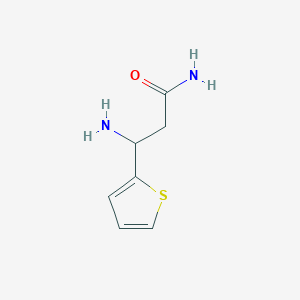
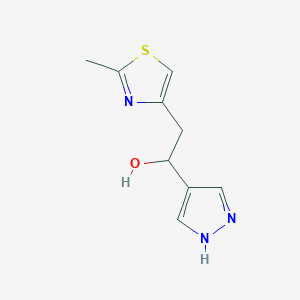

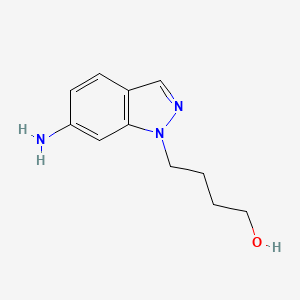
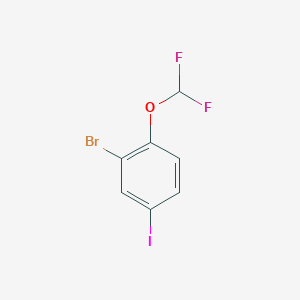
![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
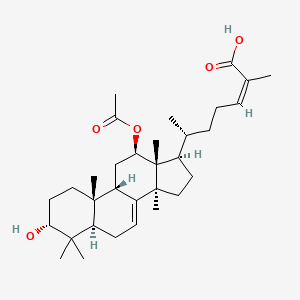
![{[5-(Aminocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B13063899.png)

![1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13063905.png)
